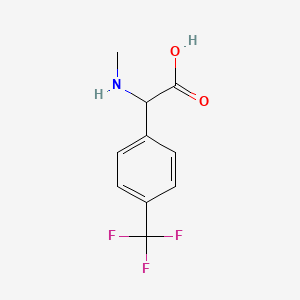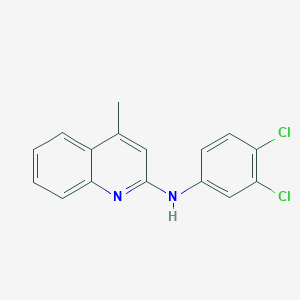![molecular formula C8H9N5O2 B12118764 Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester CAS No. 63475-18-3](/img/structure/B12118764.png)
Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a fused ring system combining pyrazole and triazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester typically involves the cyclization of appropriate hydrazones. One common method involves the reaction of ethyl pyrazolylhydrazonocyanoacetate with glacial acetic acid . This reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[5,1-c][1,2,4]triazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, pyrazolo[5,1-c][1,2,4]triazine derivatives are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology
Biologically, these compounds have shown promise as antifungal and antibacterial agents. Studies have demonstrated their activity against pathogenic fungi, including Candida albicans and Cryptococcus .
Medicine
In medicine, pyrazolo[5,1-c][1,2,4]triazine derivatives are being explored for their potential as antiviral and antitumor agents. Their structural similarity to nucleic bases allows them to act as metabolites, making them useful in targeting specific biological pathways .
Industry
Industrially, these compounds find applications in the development of dyes and pigments. Their ability to form stable, colored complexes makes them valuable in textile and material sciences .
Mécanisme D'action
The mechanism of action of pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the synthesis of essential fungal cell wall components, leading to cell death . In antitumor applications, it may interfere with DNA replication and repair mechanisms, thereby inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 targeting properties.
Uniqueness
Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester stands out due to its specific functional groups and the resulting chemical reactivity
Propriétés
Numéro CAS |
63475-18-3 |
|---|---|
Formule moléculaire |
C8H9N5O2 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
methyl 4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-5-10-11-6(8(14)15-2)7(9)13(5)12-4/h3H,9H2,1-2H3 |
Clé InChI |
JBLLGSRNIIRIME-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=C1)N=NC(=C2N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)

![3-benzyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12118692.png)


![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)
![3-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12118718.png)


![4-[(2E)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]-1-hydroxyethyl]-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B12118754.png)
![2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118773.png)



